molecular formula C11H14N2O3 B7960336 Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate CAS No. 83728-67-0

Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate

Cat. No.: B7960336
CAS No.: 83728-67-0
M. Wt: 222.24 g/mol
InChI Key: GCQFDBHRYFQDMQ-UHFFFAOYSA-N
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Description

Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It features a morpholine ring attached to the pyridine ring, which is further esterified with a methyl group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate typically involves the reaction of 4-(morpholin-4-yl)pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperidin-4-YL)pyridine-2-carboxylate
  • Methyl 4-(pyrrolidin-4-YL)pyridine-2-carboxylate
  • Methyl 4-(azepan-4-YL)pyridine-2-carboxylate

Uniqueness

Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities. The morpholine ring enhances the compound’s solubility and stability, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

methyl 4-morpholin-4-ylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)10-8-9(2-3-12-10)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQFDBHRYFQDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401246966
Record name Methyl 4-(4-morpholinyl)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83728-67-0
Record name Methyl 4-(4-morpholinyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83728-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4-morpholinyl)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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